![molecular formula C11H6F3N3 B2361076 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-83-5](/img/structure/B2361076.png)
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” has not been explicitly detailed in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the search results .Scientific Research Applications
Organic Synthesis
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: is a valuable intermediate in organic synthesis. Its trifluoromethyl group can act as a bioisostere for certain metabolically labile groups, potentially leading to more stable and bioavailable pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and synthesize novel drugs. Its core structure is conducive to binding with various biological targets, which can be exploited to develop new therapeutic agents .
Material Science
The electronic properties of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile make it a candidate for use in material science, particularly in the development of organic semiconductors and photovoltaic materials .
Agricultural Chemistry
This compound could be modified to create pesticides or herbicides. The trifluoromethyl group is often found in agrochemicals due to its stability and resistance to metabolic degradation .
Analytical Chemistry
As a standard or reagent, 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be used in analytical chemistry for the quantification and identification of various substances through techniques like HPLC or mass spectrometry .
Chemical Education
In chemical education, this compound can serve as an example to teach various concepts such as nucleophilic aromatic substitution, the importance of functional groups in chemical reactivity and stability, and the role of halogens in organic compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHQYJAXGRLEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.